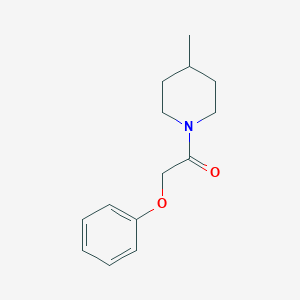
2-(4-Methyl-1-piperidinyl)-2-oxoethyl phenyl ether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Methyl-1-piperidinyl)-2-oxoethyl phenyl ether, also known as MPOE, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. MPOE belongs to the class of compounds known as phenyl ethers and has been found to exhibit various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 2-(4-Methyl-1-piperidinyl)-2-oxoethyl phenyl ether is not fully understood. However, it has been suggested that 2-(4-Methyl-1-piperidinyl)-2-oxoethyl phenyl ether may exert its therapeutic effects through the modulation of various signaling pathways. 2-(4-Methyl-1-piperidinyl)-2-oxoethyl phenyl ether has been found to inhibit the production of pro-inflammatory cytokines and activate antioxidant enzymes. In addition, 2-(4-Methyl-1-piperidinyl)-2-oxoethyl phenyl ether has been shown to increase the levels of neurotransmitters such as dopamine and serotonin, which are involved in the regulation of mood and behavior.
Biochemical and Physiological Effects
2-(4-Methyl-1-piperidinyl)-2-oxoethyl phenyl ether has been found to exhibit various biochemical and physiological effects. 2-(4-Methyl-1-piperidinyl)-2-oxoethyl phenyl ether has been shown to reduce inflammation, oxidative stress, and apoptosis. In addition, 2-(4-Methyl-1-piperidinyl)-2-oxoethyl phenyl ether has been found to enhance cognitive function and memory. 2-(4-Methyl-1-piperidinyl)-2-oxoethyl phenyl ether has also been shown to have analgesic properties and can alleviate pain.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-Methyl-1-piperidinyl)-2-oxoethyl phenyl ether has several advantages for lab experiments. It is easy to synthesize and can be obtained in relatively large quantities. 2-(4-Methyl-1-piperidinyl)-2-oxoethyl phenyl ether is also stable and can be stored for long periods of time. However, 2-(4-Methyl-1-piperidinyl)-2-oxoethyl phenyl ether has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. In addition, 2-(4-Methyl-1-piperidinyl)-2-oxoethyl phenyl ether has low bioavailability, which can limit its effectiveness in vivo.
Orientations Futures
There are several future directions for the study of 2-(4-Methyl-1-piperidinyl)-2-oxoethyl phenyl ether. One potential direction is the investigation of its use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another potential direction is the study of its potential use in treating inflammatory conditions such as arthritis. Further research is also needed to elucidate the mechanism of action of 2-(4-Methyl-1-piperidinyl)-2-oxoethyl phenyl ether and to improve its bioavailability.
Conclusion
In conclusion, 2-(4-Methyl-1-piperidinyl)-2-oxoethyl phenyl ether is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. 2-(4-Methyl-1-piperidinyl)-2-oxoethyl phenyl ether has been found to exhibit various biochemical and physiological effects and has been investigated for its potential use in treating various medical conditions. The synthesis method of 2-(4-Methyl-1-piperidinyl)-2-oxoethyl phenyl ether is relatively simple, and it has several advantages for lab experiments. However, 2-(4-Methyl-1-piperidinyl)-2-oxoethyl phenyl ether also has some limitations, and further research is needed to fully understand its mechanism of action and improve its bioavailability.
Méthodes De Synthèse
2-(4-Methyl-1-piperidinyl)-2-oxoethyl phenyl ether can be synthesized through the reaction of 4-methylpiperidine with phenyl chloroformate, followed by the addition of sodium hydride and ethyl oxalyl chloride. The resulting product is then treated with sodium methoxide to yield 2-(4-Methyl-1-piperidinyl)-2-oxoethyl phenyl ether. The synthesis process of 2-(4-Methyl-1-piperidinyl)-2-oxoethyl phenyl ether is relatively simple and can be carried out in a laboratory setting.
Applications De Recherche Scientifique
2-(4-Methyl-1-piperidinyl)-2-oxoethyl phenyl ether has been studied for its potential use in treating various medical conditions. One study found that 2-(4-Methyl-1-piperidinyl)-2-oxoethyl phenyl ether has anti-inflammatory properties and can be used to alleviate symptoms of arthritis. Another study showed that 2-(4-Methyl-1-piperidinyl)-2-oxoethyl phenyl ether has antioxidant properties and can protect against oxidative stress-induced damage. 2-(4-Methyl-1-piperidinyl)-2-oxoethyl phenyl ether has also been investigated for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
Nom du produit |
2-(4-Methyl-1-piperidinyl)-2-oxoethyl phenyl ether |
|---|---|
Formule moléculaire |
C14H19NO2 |
Poids moléculaire |
233.31 g/mol |
Nom IUPAC |
1-(4-methylpiperidin-1-yl)-2-phenoxyethanone |
InChI |
InChI=1S/C14H19NO2/c1-12-7-9-15(10-8-12)14(16)11-17-13-5-3-2-4-6-13/h2-6,12H,7-11H2,1H3 |
Clé InChI |
BBBGFSWBXZMXLA-UHFFFAOYSA-N |
SMILES |
CC1CCN(CC1)C(=O)COC2=CC=CC=C2 |
SMILES canonique |
CC1CCN(CC1)C(=O)COC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(2-Chloro-6-fluorobenzyl)amino]-2-methylpropan-1-ol](/img/structure/B261412.png)


![2-[1-(4-Methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B261418.png)


![2-[1-(Cyclohexylmethyl)-3-oxo-2-piperazinyl]acetic acid](/img/structure/B261427.png)
![2-[1-(3,4-Difluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B261430.png)
![2-[1-[(2-Chlorophenyl)methyl]-3-oxopiperazin-1-ium-2-yl]acetate](/img/structure/B261432.png)

![[1-(2-Chloro-4-fluorobenzyl)-3-oxo-2-piperazinyl]acetic acid](/img/structure/B261438.png)
![2-[1-(2,3-dihydro-1H-inden-2-yl)-3-oxo-2-piperazinyl]acetic acid](/img/structure/B261440.png)
![2-{[(3,4-Dimethylphenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B261447.png)
